molecular formula C24H20FNO4 B13123918 (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid

Cat. No.: B13123918
M. Wt: 405.4 g/mol
InChI Key: GUPFJUGSGFQOJV-YADHBBJMSA-N
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Description

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorine atom, and a phenyl group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the fluorine atom: The fluorine atom is introduced via nucleophilic substitution reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the chiral center: The chiral center is established through asymmetric synthesis, employing chiral catalysts or auxiliaries to ensure the desired stereochemistry.

    Coupling reactions: The protected amino acid is coupled with other intermediates using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Diethylaminosulfur trifluoride (DAST), N,N’-dicyclohexylcarbodiimide (DCC)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Fmoc group allows for selective binding and modification of these targets, leading to changes in their activity or function. The fluorine atom and phenyl group contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chloro-3-phenylpropanoic acid
  • (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-bromo-3-phenylpropanoic acid
  • (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-iodo-3-phenylpropanoic acid

Uniqueness

The uniqueness of (2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluoro-3-phenylpropanoic acid lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and materials, where the fluorine atom can enhance biological activity and stability.

Properties

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-phenylpropanoic acid

InChI

InChI=1S/C24H20FNO4/c25-21(15-8-2-1-3-9-15)22(23(27)28)26-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22H,14H2,(H,26,29)(H,27,28)/t21-,22+/m1/s1

InChI Key

GUPFJUGSGFQOJV-YADHBBJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

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